(3-Phenylpyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
Description
(3-Phenylpyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a heterocyclic compound featuring a pyrrolidine ring substituted with a phenyl group at the 3-position, linked via a methanone bridge to a 4-propyl-1,2,3-thiadiazole moiety. The thiadiazole ring, a five-membered aromatic system containing two nitrogen atoms and one sulfur atom, is electron-deficient, which may influence its reactivity and binding properties. The phenylpyrrolidine moiety contributes steric bulk and aromaticity, which could play a role in intermolecular interactions, such as π-stacking or hydrophobic binding .
Structural characterization of such compounds often relies on crystallographic techniques, with software like SHELX facilitating refinement and analysis of crystal structures .
Propriétés
IUPAC Name |
(3-phenylpyrrolidin-1-yl)-(4-propylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-2-6-14-15(21-18-17-14)16(20)19-10-9-13(11-19)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUNYTBJAJOBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylpyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the thiadiazole ring: This often involves the reaction of hydrazine derivatives with carbon disulfide or other sulfur-containing reagents.
Coupling of the two rings: The final step would involve coupling the pyrrolidine and thiadiazole rings through a methanone linkage, possibly using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the methanone group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Neuropharmacological Activity
Research indicates that compounds with similar structures to (3-Phenylpyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone exhibit neuropharmacological properties. For instance, derivatives of piperidine and thiadiazole have been studied for their ability to modulate neurotransmitter systems. A relevant study demonstrated that certain derivatives could act as potent neuroleptics by blocking dopamine receptors effectively .
Table 1: Summary of Neuropharmacological Studies
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| Compound A | Neuroleptic | Dopamine Receptors | |
| Compound B | Antidepressant | Serotonin Receptors |
Anticancer Properties
Thiadiazole derivatives have shown significant anticancer activity against various cancer cell lines. Studies have reported that compounds containing the thiadiazole moiety can inhibit the growth of breast carcinoma (MCF-7) and other tumor cell lines . The structure–activity relationship analysis suggests that modifications on the thiadiazole ring enhance biological activity.
Table 2: Anticancer Activity Data
Case Study 1: Neuroleptic Activity Assessment
A series of compounds similar to (3-Phenylpyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone were synthesized and evaluated for neuroleptic activity using behavioral assays in mice. The study found that several compounds significantly reduced d-amphetamine lethality and conditioned avoidance behavior, indicating their potential as neuroleptic agents .
Case Study 2: Anticancer Efficacy Evaluation
In vitro studies were conducted to evaluate the anticancer efficacy of thiadiazole derivatives against various human cancer cell lines. The results indicated that certain derivatives exhibited superior cytotoxicity compared to established chemotherapeutic agents like doxorubicin, highlighting their potential as alternative therapeutic options in cancer treatment .
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Alternatively, it could interact with receptors or ion channels, modulating their activity.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in the combination of its pyrrolidine-phenyl and thiadiazole-propyl groups. Below is a comparative analysis with analogous molecules, focusing on molecular features and inferred properties.
Key Structural Analogues
1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one Structure: Features a thiadiazole ring with a 4-propyl substituent and an acetyl group at the 5-position. Molecular Formula: C₆H₈N₂OS (Molecular Weight: 156.20 g/mol). Key Differences: Lacks the phenylpyrrolidine moiety, resulting in reduced steric bulk and aromaticity. The acetyl group may confer different electronic effects compared to the methanone-linked pyrrolidine in the target compound. Applications: Serves as a building block in organic synthesis, particularly for heterocyclic drug candidates .
Propiconazole Structure: Contains a 1,2,4-triazole ring linked to a dichlorophenyl-substituted dioxolane with a propyl group. Molecular Formula: C₁₅H₁₇Cl₂N₃O₂ (Molecular Weight: 342.22 g/mol). Key Differences: While both compounds include propyl-substituted heterocycles, propiconazole’s triazole and dioxolane rings differ electronically and sterically from the thiadiazole-pyrrolidine system.
(Pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone Hypothetical Structure: Similar to the target compound but lacks the 3-phenyl substitution on the pyrrolidine.
Data Table: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₉N₃OS | 313.42 | Thiadiazole, pyrrolidine, phenyl, methanone | Agrochemicals, pharmaceuticals |
| 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one | C₆H₈N₂OS | 156.20 | Thiadiazole, acetyl | Synthetic intermediate |
| Propiconazole | C₁₅H₁₇Cl₂N₃O₂ | 342.22 | Triazole, dioxolane, dichlorophenyl | Fungicide |
Research Findings and Implications
- Thiadiazole vs. Triazole : Thiadiazoles (as in the target compound) are more electron-deficient than triazoles (e.g., propiconazole), which may enhance reactivity in nucleophilic substitution reactions .
- This feature is shared with propiconazole, where the propyl group contributes to antifungal activity .
- Phenylpyrrolidine Contribution : The phenyl group introduces π-π stacking capabilities, which are absent in simpler analogues like 1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-one. This could enhance binding to aromatic residues in enzymes or receptors .
Activité Biologique
The compound (3-Phenylpyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to delve into the various aspects of its biological activity, including its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 270.39 g/mol. The structure features a pyrrolidine ring connected to a thiadiazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that thiadiazole derivatives exhibit a range of biological activities including:
- Anticonvulsant Activity : Thiadiazole derivatives have been shown to possess anticonvulsant properties. For example, compounds with similar structures have been evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, demonstrating significant efficacy in seizure inhibition (Bhattacharya et al., 2019) .
- Anticancer Activity : Thiadiazole derivatives have also been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have shown inhibitory effects on human breast carcinoma (MCF-7) cells with IC50 values lower than standard chemotherapeutics like doxorubicin (MDPI) .
The biological activities of thiadiazole derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiadiazoles act as enzyme inhibitors, affecting pathways crucial for cell proliferation and survival.
- Receptor Modulation : Certain derivatives have been identified as inverse agonists at specific receptors, leading to altered signaling pathways that can reduce inflammation or tumor growth (PubMed) .
- Oxidative Stress Reduction : Some studies suggest that these compounds can mitigate oxidative stress in cells, contributing to their protective effects against neurodegenerative diseases.
Anticonvulsant Studies
A study by Sarafroz et al. synthesized various substituted 1,3,4-thiadiazole derivatives and tested their anticonvulsant activity using the MES model. The most potent compound showed significant seizure protection at a dosage of 30 mg/kg .
Anticancer Efficacy
In vitro studies have demonstrated that specific thiadiazole derivatives can inhibit the growth of several cancer cell lines:
- MCF-7 (Breast Cancer) : A derivative exhibited an IC50 value of 10.28 µg/mL.
- HepG2 (Liver Cancer) : Another derivative showed promising results with an IC50 of 10.79 µM .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiadiazole ring significantly influence biological activity. For instance:
- Substituents such as nitro or chloro groups enhance anticancer potency.
- The presence of electron-donating groups increases the overall efficacy against various targets .
Data Table: Summary of Biological Activities
| Activity Type | Model Used | Compound Tested | Result |
|---|---|---|---|
| Anticonvulsant | MES | Thiadiazole Derivative A | Significant seizure inhibition |
| Anticancer | MCF-7 Cell Line | Thiadiazole Derivative B | IC50 = 10.28 µg/mL |
| Anticancer | HepG2 Cell Line | Thiadiazole Derivative C | IC50 = 10.79 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
